molecular formula C30H31N5O6S B2463884 3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide CAS No. 1107520-14-8

3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2463884
CAS No.: 1107520-14-8
M. Wt: 589.67
InChI Key: FTNJXEWIBUGYCJ-UHFFFAOYSA-N
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Description

3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C30H31N5O6S and its molecular weight is 589.67. The purity is usually 95%.
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Scientific Research Applications

1. Antitumor and Monoamine Oxidase Inhibition Properties

Compounds structurally related to 3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(furan-2-yl)methyl]propanamide have been investigated for their potential antitumor activities and effects on brain monoamine oxidase (MAO) activity. Certain derivatives demonstrated moderate therapeutic effects in suppressing tumor growth by 50-60% in mouse models of Ehrlich ascites carcinoma and sarcoma 180. Additionally, most of these compounds were found to inhibit serotonin (5-HT) deamination, indicating potential MAO inhibition properties (Markosyan et al., 2008).

2. Antibacterial and Antifungal Activities

Derivatives of the compound have shown significant biological activity against various standard strains of bacteria and fungi. These compounds, synthesized through Knoevenagel condensation, were characterized by IR, 1H NMR, MASS spectroscopy, and elemental analyses, and tested for antimicrobial and antifungal activities using the cup-plate method (Anisetti & Reddy, 2012).

3. Antimicrobial Activity Against Bacterial and Fungal Strains

Additional research on related compounds has been conducted, focusing on their antimicrobial activity. These studies involved the synthesis of novel compounds and evaluating their effectiveness against various bacterial and fungal strains. The results indicated potential as antimicrobial agents, with various derivatives exhibiting high activity levels (El-Shehry et al., 2020).

4. Broad Spectrum Antitumor Activity

Further studies on analogues of the compound have shown remarkable broad-spectrum antitumor activities. Certain derivatives were nearly 1.5-3.0 times more potent than the positive control 5-fluorouracil. These compounds also exhibited selective activities towards specific cancer cell lines like CNS, renal, breast, and leukemia cell lines (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

3-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O6S/c1-39-24-11-9-19(16-25(24)40-2)13-14-31-27(37)18-42-30-34-22-8-4-3-7-21(22)28-33-23(29(38)35(28)30)10-12-26(36)32-17-20-6-5-15-41-20/h3-9,11,15-16,23H,10,12-14,17-18H2,1-2H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNJXEWIBUGYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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